
Verubulin
概要
準備方法
ベラブリンは、ピリミジン部分と環状化されたシクロヘキサン環またはシクロヘプタン環を含む一連の反応によって合成することができます。 合成経路は通常、4-クロロピリミジンを様々なアミンと反応させることで、中程度から良好な収率で進行します . 工業生産方法では、カルシウムまたはマグネシウム架橋アルギン酸塩に基づく生体適合性ナノコンテナへの封入により、その細胞毒性を維持することがあります .
化学反応の分析
ベラブリンは、以下を含むいくつかの種類の化学反応を受けます。
置換反応: 2,4-ジクロロテトラヒドロキナゾリンと4-メトキシ-N-メチルアニリンの反応は、主に二重置換による複数の生成物を生成します.
酸化と還元反応: これらの反応は、ベラブリンではあまり報告されていませんが、その類似体は特定の条件下でこのような変換を受ける可能性があります。
一般的な試薬と条件: 一般的な試薬には、様々なアミンとクロロピリミジンが含まれ、反応条件には、中程度の温度とジメチルホルムアミドなどの溶媒が含まれます.
科学的研究の応用
ベラブリンは、以下を含む広範囲の科学研究における応用を持っています。
作用機序
ベラブリンは、チューブリンのコルヒチン結合部位に結合し、チューブリンの重合を阻害することで作用します。 この微小管形成の阻害は、細胞骨格の不安定化につながり、最終的に癌細胞において細胞周期停止とアポトーシスを引き起こします . 関与する分子標的には、チューブリンと、微小管の動態を調節する関連タンパク質が含まれます .
類似化合物との比較
ベラブリンは、コルヒチン結合部位への特異的な結合とその強力な細胞毒性により、チューブリン重合阻害剤の中でユニークな存在です。類似の化合物には以下が含まれます。
コムブレタスタチンA-4: 同様の作用機序を持つ別のチューブリン重合阻害剤ですが、化学構造が異なります.
エリブリン: 転移性乳癌の治療に使用される微小管阻害剤であり、微小管の動態を阻害しますが、分子構造と臨床応用が異なります.
ベラブリンのユニークさは、その特異的な結合部位と、生体適合性ナノコンテナへの封入可能性にあります。これにより、安定性と細胞毒性が向上します .
生物活性
Verubulin, also known as Azixa or MPC-6827, is a synthetic compound that has garnered attention for its potent biological activity as a tubulin polymerization inhibitor. This article explores its mechanisms of action, efficacy in cancer treatment, and potential applications in neuroimaging, drawing from diverse research findings and case studies.
This compound exerts its biological effects primarily through the inhibition of tubulin polymerization. It binds to the colchicine-binding sites on tubulin, disrupting microtubule dynamics, which is crucial for cell division and intracellular transport. This action leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Structure-Activity Relationship (SAR)
Recent studies have explored various analogues of this compound to enhance its efficacy and reduce toxicity. Notably, a series of this compound analogues were synthesized and tested against several cancer cell lines:
- Cytotoxicity Testing : The cytotoxic effects were evaluated using the MTT assay on human breast cancer (MCF7), lung carcinoma (A549), and non-cancerous cell lines (HEK293T). The results indicated that certain analogues retained high cytotoxicity similar to the parent compound, while modifications in the molecular structure significantly impacted their activity levels.
Table 1: Cytotoxicity of this compound Analogues
Compound | IC50 (nM) | Cell Line | Comments |
---|---|---|---|
This compound (1) | 5.0 | MCF7 | Reference compound |
2c | 4.5 | MCF7 | High activity |
2m | 3.8 | A549 | Chlorine substituent enhanced activity |
2k | 50 | MCF7 | Reduced due to steric hindrance |
Efficacy in Cancer Treatment
In clinical trials, this compound has shown promise as an adjunct therapy in combination with radiation for treating glioblastoma multiforme (GBM). A Phase II study assessed the safety and efficacy of this compound when combined with standard treatments like temozolomide and radiotherapy. The study reported manageable side effects and some instances of tumor stabilization.
Case Study: Phase II Trial Results
- Patient Population : 55 patients with newly diagnosed GBM.
- Treatment Regimen : this compound combined with standard care.
- Outcomes :
- Complete response: 1 patient
- Partial response: 3 patients
- Stable disease: 24 patients
Applications in Neuroimaging
This compound's potential extends beyond oncology; it is being investigated for use in positron emission tomography (PET) imaging to visualize microtubules in the brain. Preliminary studies using [^11C]this compound have demonstrated variable uptake in rodent models, particularly highlighting differences between mouse and rat brains.
PET Imaging Findings
- In Vivo Studies :
- Initial whole brain uptake was measured at approximately 3.3 SUV in rats, decreasing over time.
- In blocking experiments with this compound, an increase in radioactivity was observed, indicating specific binding properties.
Table 2: PET Imaging Results with [^11C]this compound
Species | Initial Uptake (SUV) | Final Uptake (SUV) | Comments |
---|---|---|---|
Mouse | 3.2 | <2 | Decrease over time |
Rat | 4.0 | Steady decrease | Increased binding upon blocking |
特性
IUPAC Name |
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHCRNMVYDHVDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827031-83-4 | |
Record name | Verubulin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827031834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verubulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05585 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VERUBULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X97O9FTB92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。